molecular formula C22H12N2O4 B091077 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) CAS No. 18600-59-4

2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one)

Cat. No.: B091077
CAS No.: 18600-59-4
M. Wt: 368.3 g/mol
InChI Key: BBITXNWQALLODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- is an organic compound with the molecular formula C22H12N2O4. It is a derivative of benzoxazinone, characterized by the presence of two benzoxazinone units connected by a phenylene bridge.

Scientific Research Applications

4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- has several applications in scientific research:

Safety and Hazards

The compound may cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding release to the environment (P273), wearing protective gloves (P280), and washing with plenty of soap and water if it comes into contact with the skin (P302 + P352) .

Mechanism of Action

Target of Action

The primary target of 2,2’-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) is the serine protease human leukocyte elastase . This enzyme plays a crucial role in tissue degradation, which is a key process in several diseases .

Mode of Action

The compound exhibits substrate inhibitory activity towards its target This means it binds to the active site of the enzyme, preventing it from interacting with its natural substrates

Biochemical Pathways

The inhibition of human leukocyte elastase by 2,2’-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) affects the proteolytic pathways in the body. By inhibiting this enzyme, the compound can potentially slow down or halt the tissue degradation process associated with certain diseases .

Result of Action

The molecular and cellular effects of 2,2’-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) are largely dependent on its inhibitory activity against human leukocyte elastase. By inhibiting this enzyme, the compound could potentially prevent or slow down tissue degradation in diseases where this process is prevalent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- typically involves the reaction of 2-aminophenol with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the benzoxazinone ring system. The reaction conditions often include heating the reactants in a solvent such as toluene or xylene, with the addition of a dehydrating agent like polyphosphoric acid to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    4H-3,1-Benzothiazin-4-one: Similar structure but contains a sulfur atom instead of an oxygen atom.

    4H-3,1-Benzoxazin-4-one: Lacks the phenylene bridge, making it less stable and less versatile.

    2-Phenyl-4H-3,1-benzoxazin-4-one: Contains a phenyl group instead of the phenylene bridge.

Uniqueness

4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- is unique due to its phenylene bridge, which enhances its stability and allows for more diverse chemical reactions and applications. This structural feature distinguishes it from other benzoxazinone derivatives and contributes to its potential in various scientific and industrial fields .

Properties

IUPAC Name

2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O4/c25-21-15-5-1-3-7-17(15)23-19(27-21)13-9-11-14(12-10-13)20-24-18-8-4-2-6-16(18)22(26)28-20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBITXNWQALLODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864845
Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

18600-59-4
Record name UV 3638
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18600-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018600594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-(1,4-phenylene)bis((4H-3,1-benzoxazine-4-one)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 18600-59-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-(1,4-PHENYLENE)BIS(3,1-BENZOXAZIN-4-ONE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V348NL4QK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The synthesis was carried out in a 500 ml three-neck flask provided with magnetic stirrer, reflux condenser, drying tube and dropping funnel. 2.03 g (10 mmol) of terephthaloyl chloride were dissolved in 50 ml of N,N-dimethylacetamide and 2.74 g (20 mmol) of 2-aminobenzoic acid as powder were added thereto while stirring. A mixture of 2.02 g (20 mmol) of triethylamine and 5 ml of N,N-dimethylacetamide was subsequently slowly added dropwise at room temperature. After stirring at room temperature for 1 hour, 200 ml of water were added and the precipitate formed was filtered off with suction, washed with water and dried at 80° C. under reduced pressure. The product was then heated in 50 ml of acetic anhydride under reflux for 2 hours. After cooling, the precipitate formed was filtered off with suction and washed with acetic acid and then with water. After boiling with acetone, 3.20 g of product were obtained.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step Two
Quantity
2.02 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Anthranilic acid (1 part by weight) and 0.35 parts of NaOH were dissolved in approximately 5.5 parts of methyl isobutyl ketone (MIBK). With stirring, a solution of 0.7 parts of terephthaloyl dichloride in 3 parts of MIBK was slowly added at approximately 60 to 70° C. to the mixture. After the addition, the mixture was reacted at 60 to 70° C. for 2 hours. Water was distilled off and approximately 2 parts of acetic anhydride was added. The mixture was then reacted for 7 hours at reflux conditions. Water was then added, the batch was refluxed for 0.5 hours and then the MIBK was distilled off. Approximately 1 part of 50% NaOH solution was then added and the reaction mixture was cooled, filtered and dried to give 2,2′-p-phenylenebis(3,1-benzoxazin-4-one).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: What are the structural characteristics of UV3638 and how is it characterized?

A1: UV3638 (2,2'-(1,4-Phenylene)bis[4H-3,1-Benzoxazin-4-one]) is characterized by its unique structure consisting of two benzoxazinone rings linked by a phenylene bridge. [] This structure was confirmed using various spectroscopic methods including:

  • Elemental Analysis: Determining the elemental composition of the compound. []
  • ¹H NMR Spectroscopy: Analyzing the hydrogen atom environments within the molecule. []
  • IR Spectroscopy: Identifying functional groups present in the compound based on their characteristic vibrations. []
  • UV Spectroscopy: Studying the compound's absorption and transmission of ultraviolet light. []
  • Melting Point Determination: Measuring the temperature at which the compound transitions from a solid to a liquid state. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.